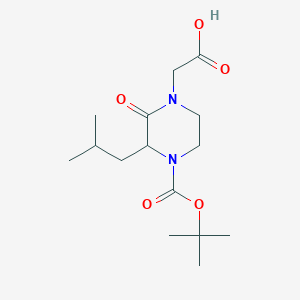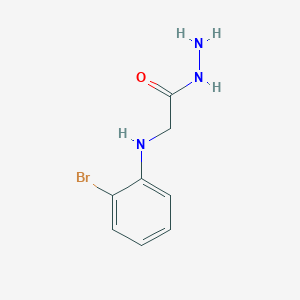
2-(2-Bromoanilino)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromoanilino)acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a bromo-substituted aniline group attached to an acetohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoanilino)acetohydrazide typically involves the reaction of 2-bromoaniline with acetohydrazide. The process can be summarized as follows:
Starting Materials: 2-bromoaniline and acetohydrazide.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions.
Procedure: 2-bromoaniline is dissolved in the solvent, and acetohydrazide is added to the solution. The mixture is heated under reflux for several hours, allowing the reaction to proceed to completion.
Isolation: The product is isolated by cooling the reaction mixture, filtering the precipitate, and recrystallizing it from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. Continuous flow reactors and automated synthesis equipment can be used to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
2-(2-Bromoanilino)acetohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Condensation Reactions: The hydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different oxidation states or reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Condensation Reactions: Aldehydes or ketones are used as reagents, and the reactions are often catalyzed by acids or bases.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilinoacetohydrazides, while condensation reactions can produce hydrazones or hydrazides with different functional groups.
科学的研究の応用
2-(2-Bromoanilino)acetohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: It is employed in the development of novel materials, such as coordination polymers and metal-organic frameworks, which have applications in catalysis, gas storage, and separation.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, enabling the exploration of new chemical reactions and pathways.
Biological Research: It is used in studies investigating the biological activity of hydrazide derivatives, including their interactions with enzymes and receptors.
作用機序
The mechanism of action of 2-(2-Bromoanilino)acetohydrazide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The bromo-substituted aniline group can enhance binding affinity and specificity, while the hydrazide moiety can participate in hydrogen bonding and other interactions.
類似化合物との比較
Similar Compounds
2-(3-Bromoanilino)acetohydrazide: Similar structure but with the bromo group in the meta position.
2-(4-Bromoanilino)acetohydrazide: Similar structure but with the bromo group in the para position.
2-(2-Chloroanilino)acetohydrazide: Similar structure but with a chloro group instead of a bromo group.
Uniqueness
2-(2-Bromoanilino)acetohydrazide is unique due to the specific positioning of the bromo group, which can influence its reactivity and interactions with other molecules
特性
CAS番号 |
2442-05-9 |
|---|---|
分子式 |
C8H10BrN3O |
分子量 |
244.09 g/mol |
IUPAC名 |
2-(2-bromoanilino)acetohydrazide |
InChI |
InChI=1S/C8H10BrN3O/c9-6-3-1-2-4-7(6)11-5-8(13)12-10/h1-4,11H,5,10H2,(H,12,13) |
InChIキー |
OQDLYLUDWSETAJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NCC(=O)NN)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-methoxybenzyl)-N-{3-phenyl-3-[4-(propan-2-yloxy)phenyl]propyl}propanamide](/img/structure/B14159328.png)

![[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-methylbenzoate](/img/structure/B14159335.png)
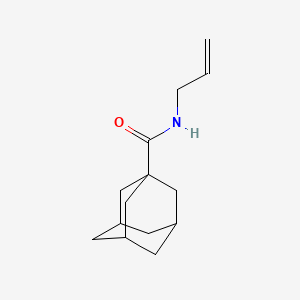
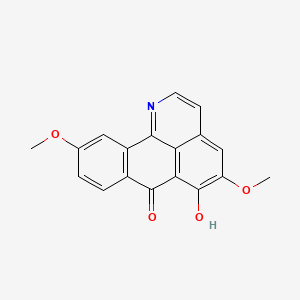
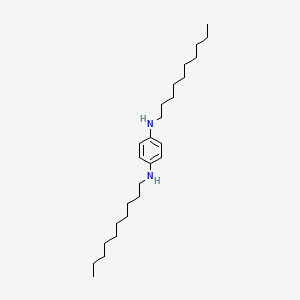
![5-{[5-(dimethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14159354.png)
![(4-Methoxyphenyl)[(4-methoxyphenyl)amino]acetonitrile](/img/structure/B14159357.png)
![ethyl 3-(4-bromophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B14159358.png)
![[4-(4-fluorophenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B14159362.png)
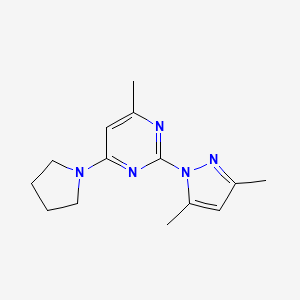
![1-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B14159387.png)

